
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom and a trifluoroethyl group attached to the indole core, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. One common approach is to start with the bromination of an indole precursor, followed by the introduction of the trifluoroethyl group through nucleophilic substitution or other suitable reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. Industrial methods might also include continuous flow reactors and automated systems to handle the reactions and purifications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indoles.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism by which 5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyridin-2-one: Another compound with a similar trifluoroethyl group but a different core structure.
5-Bromo-1-(2,2,2-trifluoroethyl)pyrazin-2-one: Similar in structure but with a pyrazine ring instead of an indole.
Uniqueness
5-Bromo-1-(2,2,2-trifluoro-ethyl)-2,3-dihydro-1H-indole is unique due to its specific combination of a bromine atom and a trifluoroethyl group attached to the indole core. This combination can impart distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H9BrF3N |
|---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
5-bromo-1-(2,2,2-trifluoroethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C10H9BrF3N/c11-8-1-2-9-7(5-8)3-4-15(9)6-10(12,13)14/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
JTNKJTYOUYITQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)Br)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


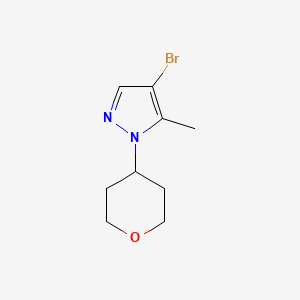


![5-Octyl-1,3-di(thiophen-2-yl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13978635.png)
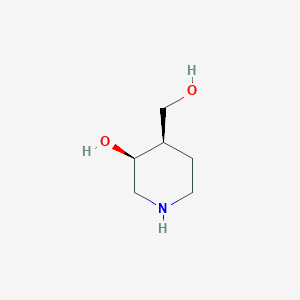
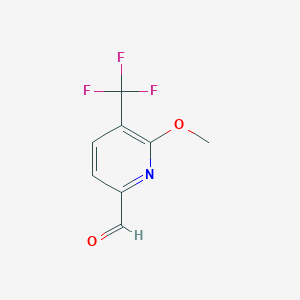
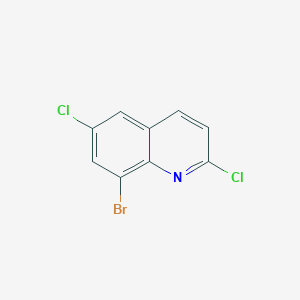
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

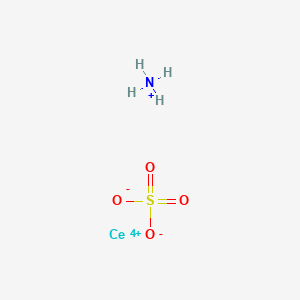
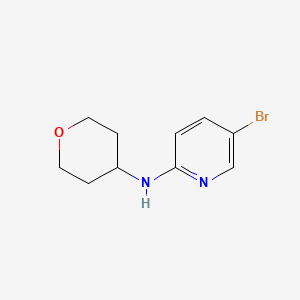

![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)
![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)
